molecular formula C19H15N3O3S2 B4327746 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

Cat. No.: B4327746
M. Wt: 397.5 g/mol
InChI Key: XWITYONKCZBQTH-UHFFFAOYSA-N
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Description

7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structural features and potential applications. This compound contains multiple fused rings, including isoquinoline, thiazole, and quinazoline moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

What sets 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE apart is its unique combination of isoquinoline, thiazole, and quinazoline rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-18-16-11-15(5-6-17(16)22-9-10-26-19(22)20-18)27(24,25)21-8-7-13-3-1-2-4-14(13)12-21/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWITYONKCZBQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CSC5=NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 3
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 6
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

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